ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative characterized by a multi-substituted aromatic framework. Its structure includes:
- Position 4: A methoxy-linked carbamoyl group derived from 4-ethoxyphenyl, introducing hydrogen-bonding capacity and electron-donating effects.
- Position 6: An ethyl ester, enhancing lipophilicity and influencing metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-3-33-22-13-11-21(12-14-22)29-27(31)18-35-26-17-25(19-8-6-5-7-9-19)30-24-15-10-20(16-23(24)26)28(32)34-4-2/h5-17H,3-4,18H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYGXRPPVMPHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl and Carboxylate Groups: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Carbamoylation and Ethoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: The compound is studied for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: It is used as a probe in fluorescence microscopy due to its fluorescent properties.
Chemical Biology: The compound serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. Additionally, it can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and substitution patterns can be compared to analogs reported in the literature. Below is a detailed analysis:
Substituent Variations at Position 4
The carbamoylmethoxy group at position 4 distinguishes the target compound from analogs with simpler alkoxy or aryloxy substituents:
Key Insights :
- The target’s carbamoyl group introduces hydrogen-bond donor/acceptor sites, which may improve target binding specificity compared to methoxy or benzyloxy groups .
- Trifluoromethyl and isopropyl substituents (as in compounds 16 and 19) prioritize lipophilicity and metabolic stability, whereas the target’s carbamoyl group balances polarity and steric effects .
Ester Group Variations at Position 6
The ethyl ester at position 6 contrasts with methyl esters or carboxylate salts in other quinoline derivatives:
Key Insights :
- Regiochemical differences (e.g., carboxylate at position 3 vs. 6) may influence electronic distribution and bioactivity .
Biological Activity
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate (CAS No. 1114871-08-7) is a complex organic compound belonging to the class of quinoline derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline ring structure, an ethyl ester, a carbamoyl group, and methoxy functionality. Its molecular formula is with a molar mass of approximately 470.52 g/mol. The structural complexity suggests diverse biological activities and pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : Utilizing appropriate precursors to construct the quinoline framework.
- Introduction of Functional Groups : Incorporating the ethyl ester and carbamoyl functionalities through specific reactions under controlled conditions.
- Purification : Techniques such as chromatography are employed to achieve high purity and yield.
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Enzyme Inhibition : this compound may act as an inhibitor of enzymes involved in metabolic pathways, particularly those related to drug transport and metabolism via ATP-binding cassette (ABC) transporters. This interaction could alter pharmacokinetics for co-administered drugs.
- Anticancer Activity : Quinoline derivatives have been studied for their potential anticancer properties. This compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that quinoline derivatives can induce apoptosis in human cancer cells by activating caspase pathways. This compound showed promising results in vitro against breast cancer cell lines, indicating its potential as a therapeutic agent .
- Drug Interaction Studies : Research on similar compounds revealed that they could modulate the activity of drug transporters, enhancing the efficacy of co-administered pharmaceuticals. This suggests that this compound might be beneficial in combination therapies.
Data Table: Biological Activities of Related Quinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
